3-(Hydroxyamino)phenol
Overview
Description
3-(Hydroxyamino)phenol is a chemical compound with the molecular formula C6H7NO2 . It is also known by other names such as 3-hydroxyaminophenol and 3-Hydroxylaminophenol . The average mass of this compound is 125.125 Da .
Synthesis Analysis
The synthesis of phenols, including 3-(Hydroxyamino)phenol, can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol, using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . Another method includes the Fries rearrangement, Bamberger rearrangement, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 3-(Hydroxyamino)phenol consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The monoisotopic mass of this compound is 125.047676 Da .Chemical Reactions Analysis
Phenols, including 3-(Hydroxyamino)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The flash point of 3-(Hydroxyamino)phenol is 182.4±19.0 °C .Scientific Research Applications
Phenolic Compounds in Plant Research
Phenolic compounds like 3-(Hydroxyamino)phenol are vital in plant research. They are part of a diverse group of metabolites with hydroxylated aromatic rings, playing crucial roles in plant adaptation to environmental changes. These compounds are heavily studied for their color, taste, technological properties, and health benefits. The extensive research on phenolic compounds has led to discoveries in analytical characterization, enzyme studies, and metabolic engineering. The advances in understanding the biosynthetic pathways and gene expression regulation of these compounds have been significant, particularly in flavonoid synthesis and cytochrome P450 genes (Boudet, 2007).
Biosynthesis of Functional Polyhydroxyalkanoates
Polyhydroxyalkanoates (PHA) are biodegradable and thermoprocessable polyesters, making them attractive as biomaterials for medical and tissue engineering applications. The biosynthesis of PHA, including compounds like poly 3-hydroxybutyrate, has been explored using engineered microorganisms. This research has led to the development of various devices, such as sutures, cardiovascular patches, and bone marrow scaffolds. Modifications in PHA compositions have been made to achieve desired mechanical properties, biocompatibility, and degradation times under specific physiological conditions (Chen & Wu, 2005).
Analysis of Flavanones and 3-Hydroxyflavanones
The analysis of flavanones and 3-hydroxyflavanones, which are closely related to 3-(Hydroxyamino)phenol, is important in understanding their occurrence in plant material. Techniques such as thin-layer chromatography and spectrophotometry have been employed to separate and quantify these compounds, contributing to the knowledge of plant phenolic profiles and their potential health benefits (Schmidtlein & Herrmann, 1976).
Photocatalytic Hydroxylation of Benzene to Phenol
The photocatalytic hydroxylation of benzene to phenol is an environmentally friendly and economically feasible method for phenol production. This process has been a subject of research in recent years, with various heterogeneous photocatalysts such as semiconductors and metal-organic frameworks being explored. The development of highly efficient photocatalysts is crucial in this field, aiming to provide a sustainable alternative to traditional phenol production methods (Han, Xiang, Shi, & Ji, 2022).
Safety And Hazards
Phenol, a related compound, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure .
properties
IUPAC Name |
3-(hydroxyamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKOPKHXTPVJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420088 | |
Record name | 3-hydroxyaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxyamino)phenol | |
CAS RN |
10603-61-9 | |
Record name | 3-hydroxyaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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